t-Boc-N-Amido-PEG5-Ms

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

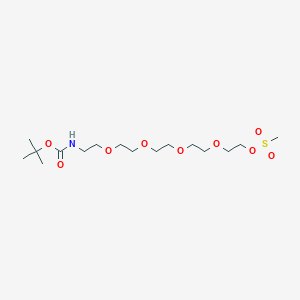

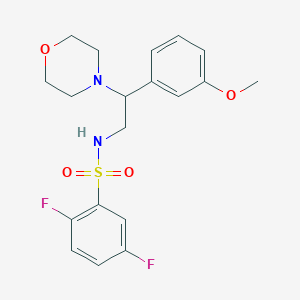

T-Boc-N-Amido-PEG5-Ms is a PEG linker that contains a Boc protecting group and a mesyl group . The t-Boc group can be removed under acidic conditions to produce a reactive free amine . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of the compound .

Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG5-Ms is C16H33NO9S . Its InChI code is 1S/C16H33NO9S/c1-16(2,3)26-15(18)17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-27(4,19)20/h5-14H2,1-4H3,(H,17,18) . The molecular weight is 415.5 g/mol .Chemical Reactions Analysis

The t-Boc group in t-Boc-N-Amido-PEG5-Ms can be removed under acidic conditions to produce a reactive free amine . The mesyl group is a good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG5-Ms has a molecular weight of 415.5 g/mol . It is a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique

Drug Delivery Systems

The hydrophilic PEG spacer in t-Boc-N-Amido-PEG5-Ms increases the water solubility of the compound . This property makes it useful in drug delivery systems, where it can help improve the solubility and bioavailability of therapeutic agents.

Protein and Peptide Modification

The t-Boc group in t-Boc-N-Amido-PEG5-Ms can be removed under acidic conditions to produce a reactive free amine . This feature can be exploited in the modification of proteins and peptides, where the free amine can react with carboxylic acid groups on the protein or peptide to form amide bonds.

Nucleophilic Substitution Reactions

The mesyl group in t-Boc-N-Amido-PEG5-Ms is a good leaving group for nucleophilic substitution reactions . This makes it a valuable tool in organic synthesis, where it can be used to introduce a variety of nucleophiles into a molecule.

Bioconjugation

The presence of both a Boc-protected amine and a mesyl group allows for selective reactions with different functional groups . This makes t-Boc-N-Amido-PEG5-Ms a versatile linker for bioconjugation, where it can be used to attach various biomolecules to each other or to surfaces.

Polymer Synthesis

The PEG spacer in t-Boc-N-Amido-PEG5-Ms can be used to introduce hydrophilic segments into polymers . This can be used to tune the properties of the resulting polymer, such as its solubility, flexibility, and biocompatibility.

Protecting Group Chemistry

The Boc group in t-Boc-N-Amido-PEG5-Ms serves as a protecting group for the amine . This can be useful in multi-step synthesis procedures, where the Boc group can be used to prevent the amine from reacting until the desired step.

Safety and Hazards

In case of skin contact with t-Boc-N-Amido-PEG5-Ms, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, move to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Mécanisme D'action

Target of Action

t-Boc-N-Amido-PEG5-Ms is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by PROTACs . The role of these targets varies depending on the specific protein being targeted, but generally, they are involved in essential cellular processes.

Mode of Action

t-Boc-N-Amido-PEG5-Ms contains a Boc protecting group and a mesyl group . The t-Boc group can be removed under acidic conditions to produce a reactive free amine . This free amine can then interact with its targets, leading to changes in their function or degradation . The mesyl group is a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The exact biochemical pathways affected by t-Boc-N-Amido-PEG5-Ms depend on the specific targets of the PROTACs. It is known that protacs generally work by inducing the degradation of target proteins, which can affect various biochemical pathways depending on the function of the degraded protein .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its water solubility , which could potentially enhance its absorption and distribution within the body. The exact ADME properties would need to be determined experimentally.

Result of Action

The result of t-Boc-N-Amido-PEG5-Ms’s action is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.

Action Environment

Environmental factors can influence the action, efficacy, and stability of t-Boc-N-Amido-PEG5-Ms. For instance, the presence of acidic conditions is necessary for the removal of the t-Boc group and the production of a reactive free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s water solubility , which could influence its action in aqueous environments such as bodily fluids.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO9S/c1-16(2,3)26-15(18)17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-27(4,19)20/h5-14H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHYLBKEJWWORN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-N-Amido-PEG5-Ms | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)

![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)

![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)